4-Morpholinegallic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trihydroxybenzoyl)morpholine typically involves the reaction of 3,4,5-trihydroxybenzoic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid and the amine group of morpholine . The reaction is conducted in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trihydroxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoyl morpholine derivatives.
Scientific Research Applications
4-(3,4,5-Trihydroxybenzoyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trihydroxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyl groups on the benzoyl ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity . Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar in structure but with methoxy groups instead of hydroxyl groups.
4-(3,4-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
4-(3,5-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
Uniqueness
4-(3,4,5-Trihydroxybenzoyl)morpholine is unique due to the presence of three hydroxyl groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity . These hydroxyl groups can participate in various hydrogen bonding interactions, making the compound a versatile tool in scientific research .
Properties
CAS No. |
63868-67-7 |
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Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
morpholin-4-yl-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H13NO5/c13-8-5-7(6-9(14)10(8)15)11(16)12-1-3-17-4-2-12/h5-6,13-15H,1-4H2 |
InChI Key |
WYRHCBQBVYYPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
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